molecular formula C11H15IN2O B11107502 1-(4-Iodo-2-methylphenyl)-3-propylurea

1-(4-Iodo-2-methylphenyl)-3-propylurea

Cat. No.: B11107502
M. Wt: 318.15 g/mol
InChI Key: BJHIIEUFKOAZBB-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-methylphenyl)-3-propylurea is an organic compound characterized by the presence of an iodine atom attached to a methylphenyl group, which is further connected to a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodo-2-methylphenyl)-3-propylurea typically involves the reaction of 4-iodo-2-methylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Iodo-2-methylphenyl isocyanate} + \text{Propylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodo-2-methylphenyl)-3-propylurea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis results in the formation of amines and carboxylic acids.

Scientific Research Applications

1-(4-Iodo-2-methylphenyl)-3-propylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-methylphenyl)-3-propylurea involves its interaction with specific molecular targets and pathways. The iodine atom and urea moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Iodo-2-methylphenyl)-3-propylurea can be compared with other similar compounds, such as:

    1-(4-Iodo-2-methylphenyl)-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.

    1-(4-Iodo-2-methylphenyl)-3-butylurea: Similar structure but with a butyl group instead of a propyl group.

    1-(4-Iodo-2-methylphenyl)-3-methylurea: Similar structure but with a methyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propyl group, which may influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H15IN2O

Molecular Weight

318.15 g/mol

IUPAC Name

1-(4-iodo-2-methylphenyl)-3-propylurea

InChI

InChI=1S/C11H15IN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)

InChI Key

BJHIIEUFKOAZBB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)I)C

Origin of Product

United States

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